molecular formula C9H16ClN3O B2473250 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2225141-95-5

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride

Cat. No. B2473250
CAS RN: 2225141-95-5
M. Wt: 217.7
InChI Key: HWNHPJDVUMKKMF-UHFFFAOYSA-N
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Description

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride is a chemical compound with the CAS Number: 2225141-95-5 . It has a molecular weight of 217.7 . The IUPAC name of this compound is 1-propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7 (8)11-9 (12)10;/h2-6H2,1H3, (H2,10,11);1H .

It is stored at room temperature . The salt data for this compound is Cl .

Scientific Research Applications

Synthesis Methods and Structural Diversity

  • Generation of Structurally Diverse Compounds : A study explored the use of similar compounds in alkylation and ring closure reactions, which led to the creation of a diverse library of compounds including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
  • One-Pot Synthesis of Imidazoles : Another research demonstrated the efficient synthesis of tetrasubstituted imidazole derivatives using a one-pot reaction. These derivatives showed potential as local anesthetic agents (Ran, Li, & Zhang, 2015).
  • Catalytic Synthesis : The use of sulfuric acid and other catalysts in the synthesis of polysubstituted imidazoles has been documented, showcasing the versatility of these methods in creating a range of imidazole compounds (Tavakoli, Bagherneghad, & Niknam, 2012).

Potential Pharmacological Properties

  • Antibacterial and Anti-inflammatory Agents : Some studies have synthesized imidazole derivatives and evaluated them for antibacterial and anti-inflammatory activities. These findings suggest potential therapeutic applications for such compounds (Rahmouni et al., 2014); (Shankar et al., 2017).

Chemical Reactions and Transformations

  • Nucleophilic Substitution Reactions : Research on 4H-Imidazoles highlighted their role in nucleophilic substitution reactions, a key step in synthesizing fused imidazoles and new chromophores (Atzrodt et al., 2000).
  • Cleavage of NO and OO Bonds : Amines like imidazole were crucial in meso-tetraphenylporphinatoiron(III) promoted demethylation reactions, demonstrating their utility in complex organic transformations (Fujimori, Fujiwara, Takata, & Ōae, 1986).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-propyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNHPJDVUMKKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(COCC2)N=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride

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